![molecular formula C25H28N2O5 B2733714 2-(2-(Diethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886156-97-4](/img/structure/B2733714.png)

2-(2-(Diethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

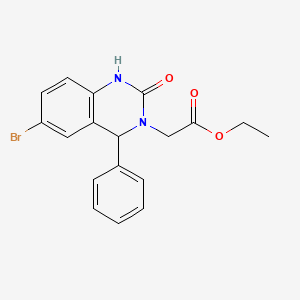

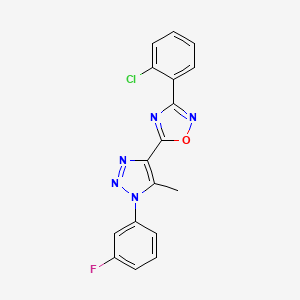

The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are found in many biologically active compounds and have diverse activities . The compound also contains a chromeno[2,3-c]pyrrole-3,9-dione group, which is a fused ring system .

Molecular Structure Analysis

The compound has a complex structure with multiple ring systems. The pyrrole ring is a five-membered ring with one nitrogen atom . The chromeno[2,3-c]pyrrole-3,9-dione group is a fused ring system .Chemical Reactions Analysis

Pyrrole compounds are known to undergo a variety of chemical reactions . They can react with electrophiles at the 2-position, due to the electron-rich nature of the pyrrole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Pyrrole compounds are generally polar and can participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen

Electron Transport Layer for Polymer Solar Cells

A novel n-type conjugated polyelectrolyte, poly-2,5-bis(2-octyldodecyl)-3,6-bis(thiophen-2-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione-alt-2,5-bis[6-(N,N,N-trimethylammonium)hexyl]-3,6-bis(thiophen-2-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione (PDPPNBr), was synthesized for application as an electron transport layer (ETL) in inverted polymer solar cells. This material, due to its electron-deficient nature and planar structure, exhibits high conductivity and electron mobility, improving the power conversion efficiency of the devices (Hu et al., 2015).

Chemosensors for Transition Metal Ions

The synthesis and characterization of compounds, including 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione and related derivatives, were carried out to explore their molecular recognition abilities toward transition metal ions. These compounds exhibited remarkable selectivity towards Cu2+ ions in various solvent mixtures, accompanied by a significant color change, suggesting their potential as chemosensors for detecting metal ions in environmental and biological samples (Gosavi-Mirkute et al., 2017).

Synthesis of Novel Organic Materials

A study on the synthesis and photophysical properties of symmetrically substituted diketopyrrolopyrrole derivatives under mild conditions reveals their potential application in the synthesis of novel organic optoelectronic materials. The gradual red-shift in maximum absorption and emission bands with the increase in electron-donating strength of the substituent indicates their utility in organic semiconductors and biological systems (Zhang et al., 2014).

Bioactivity of Strobilurin Derivatives

Research into the synthesis and bioactivity of novel strobilurin derivatives containing the pyrrolidine-2,4-dione moiety was conducted. These compounds were tested for fungicidal activity against various pathogens such as Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum, demonstrating visible fungicidal activity. This highlights the potential of incorporating the pyrrolidine-2,4-dione moiety into fungicidal agents for agricultural applications (Guihua et al., 2014).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-(diethylamino)ethyl]-6-methoxy-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O5/c1-5-26(6-2)12-13-27-22(16-8-7-9-17(14-16)30-3)21-23(28)19-11-10-18(31-4)15-20(19)32-24(21)25(27)29/h7-11,14-15,22H,5-6,12-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKXDWHYROBBFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenethyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2733632.png)

![3-[1-(2-Chloropropanoyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B2733640.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide](/img/structure/B2733644.png)

![3-(1-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2733646.png)

![2-((9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)malononitrile](/img/structure/B2733649.png)

![(3Z)-7-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2733652.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2733653.png)